magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron
magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron
Brand Name:
Vulcanchem
CAS No.:
14428-12-7
VCID:
VC20982368
InChI:
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2
SMILES:
[H+].CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)C.[Mg+2]
Molecular Formula:
C35H32MgN4O6
Molecular Weight:
629.0 g/mol
magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron
CAS No.: 14428-12-7
Cat. No.: VC20982368
Molecular Formula: C35H32MgN4O6
Molecular Weight: 629.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14428-12-7 |
|---|---|
| Molecular Formula | C35H32MgN4O6 |
| Molecular Weight | 629.0 g/mol |
| IUPAC Name | magnesium;3-[(12Z)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron |
| Standard InChI | InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2 |
| Standard InChI Key | QPDWBRHRBKXUNS-UHFFFAOYSA-L |
| Isomeric SMILES | [H+].CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)C.[Mg+2] |
| SMILES | [H+].CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)C.[Mg+2] |
| Canonical SMILES | [H+].CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)C.[Mg+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator